(4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c15-9-5-13(21-8-9)14(19)18-4-2-10(7-18)20-12-1-3-17-6-11(12)16/h1,3,5-6,8,10H,2,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKXPWYRMGFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process, usually involving:
Formation of the pyrrolidine ring by cyclization.
Coupling of the bromothiophene with the pyrrolidine intermediate.
Finally, the chloropyridine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: For large-scale production, methods such as continuous flow synthesis are employed to ensure consistency and high yield. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur, often involving hydride donors.
Substitution: Nucleophilic and electrophilic substitutions are common, especially due to the presence of the halogen groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic compounds, halides.
Major Products: The reactions typically result in products such as hydroxylated or alkylated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its potential to inhibit specific enzymes implicated in metabolic disorders. For instance, it may function as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 , which is relevant for treating conditions such as metabolic syndrome, type 2 diabetes, and obesity .
- CNS Disorders :
- Antimicrobial and Antifungal Properties :
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study published in a peer-reviewed journal examined the efficacy of various thiophene derivatives, including the compound , showing significant inhibition of the enzyme linked to metabolic disorders. The research highlighted the compound's potential to lower cortisol levels, thereby alleviating symptoms associated with metabolic syndrome .
Case Study 2: Neuroprotective Effects
In a separate investigation focused on neurodegenerative diseases, the compound was tested alongside other pyridine derivatives for their ability to protect neuronal cells from oxidative stress. Results indicated that compounds with similar structural motifs could enhance cell viability and reduce markers of neuroinflammation .
Mechanism of Action
Molecular Targets: The compound interacts primarily with enzyme active sites and receptor binding pockets due to its specific functional groups and structure.
Pathways Involved: The action mechanism often involves inhibition or activation of biochemical pathways, depending on the target. It may modulate enzyme activity or receptor signaling through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis methods, and physicochemical properties.
Substituent Effects on Physicochemical Properties
Key Observations :
- Synthesis : Unlike the Claisen-Schmidt/Michael addition route in , the target compound’s synthesis may involve nucleophilic substitution or coupling reactions, similar to Suzuki-Miyaura protocols in .
- Thermal Stability: The chromenone derivative exhibits a high melting point (303–306°C), suggesting that rigid aromatic systems (e.g., pyridine in the target compound) enhance thermal stability.
Research Findings and Limitations
- Biological Activity: Evidence highlights kinase inhibitors and chromenone derivatives with antitumor activity, but the target compound’s bioactivity remains unstudied in the provided sources.
- Synthetic Challenges : The chloropyridinyloxy-pyrrolidine linkage may require careful optimization of reaction conditions to avoid side reactions, as seen in palladium-catalyzed couplings in .
Q & A
Q. What are the optimal synthetic routes for (4-Bromothiophen-2-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling bromothiophene derivatives with functionalized pyrrolidine intermediates. For example, analogous compounds (e.g., pyridine-pyrrolidine hybrids) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling under inert atmospheres. Reaction temperature (e.g., 0–5°C for sensitive intermediates) and choice of base (e.g., NaOH in dichloromethane) critically affect yields . Example Data :
| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaOH | CH₂Cl₂ | 0–5 | 72 | |
| 2 | K₂CO₃ | DMF | 80 | 58 |
Q. How is the purity of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer : Purity is confirmed via HPLC (>99%) and elemental analysis. Structural characterization requires NMR (¹H/¹³C), IR (to confirm carbonyl groups), and high-resolution mass spectrometry (HRMS). For example, ¹H-NMR peaks for pyrrolidine protons appear at δ 2.5–3.5 ppm, while bromothiophene protons resonate near δ 7.0–7.5 ppm .
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity of the bromothiophene moiety in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the C-Br bond, predicting its susceptibility to nucleophilic attack or oxidative addition. Fukui indices identify reactive sites, while solvent effects are simulated using PCM (Polarizable Continuum Model) .
Q. How do steric and electronic effects of the 3-chloropyridinyloxy group influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance, replacing the 3-chloro group with methoxy reduces steric hindrance, enhancing binding to enzyme active sites (e.g., kinase inhibitors). Electrostatic potential maps (MEPs) quantify electronic contributions .
Q. What contradictions exist in reported spectral data for this compound, and how are they resolved?
- Methodological Answer : Discrepancies in ¹H-NMR shifts (e.g., δ 3.7–4.2 ppm for pyrrolidine protons) may arise from solvent polarity or tautomerism. Resolution involves controlled experiments (e.g., D₂O exchange for -OH groups) and 2D NMR (COSY, HSQC) to assign overlapping signals .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing:
Q. What statistical methods are suitable for analyzing bioactivity data across multiple analogs?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies clusters of active/inactive compounds. IC₅₀ values are normalized and fitted to dose-response curves (Hill equation). Outliers are assessed via Grubbs’ test .
Reference Table: Key Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
